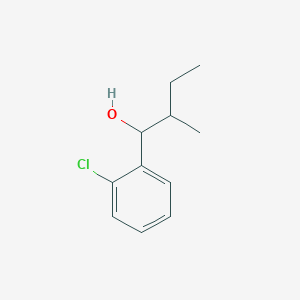
1-(2-Chlorophenyl)-2-methylbutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 2-chloro-alpha-(1-methylpropyl)- can be achieved through several methods:
-
Friedel-Crafts Alkylation: : This method involves the alkylation of benzene with 2-chloro-1-methylpropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then reacts with benzene to form the desired product .
-
Reduction of 2-Chlorobenzyl Chloride: : Another method involves the reduction of 2-chlorobenzyl chloride using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). This reaction converts the benzyl chloride to the corresponding benzyl alcohol .
Industrial Production Methods
Industrial production of Benzenemethanol, 2-chloro-alpha-(1-methylpropyl)- typically involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : Benzenemethanol, 2-chloro-alpha-(1-methylpropyl)- can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : The compound can be reduced to form the corresponding hydrocarbon. This can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
-
Substitution: : The chlorine atom in the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2-Chlorobenzaldehyde or 2-chlorobenzoic acid.
Reduction: 2-Chlorotoluene.
Substitution: Various substituted benzyl alcohols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzenemethanol, 2-chloro-alpha-(1-methylpropyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benzenemethanol, 2-chloro-alpha-(1-methylpropyl)- involves its interaction with specific molecular targets. The chlorine atom and the isobutyl group influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate enzymatic activity and disrupt microbial cell membranes.
Comparación Con Compuestos Similares
Benzenemethanol, 2-chloro-alpha-(1-methylpropyl)- can be compared with other similar compounds such as:
2-Chlorobenzyl Alcohol: Similar structure but lacks the isobutyl group.
Benzyl Alcohol: Lacks both the chlorine atom and the isobutyl group.
2-Chlorotoluene: Similar structure but lacks the hydroxyl group.
Propiedades
Número CAS |
124285-92-3 |
|---|---|
Fórmula molecular |
C11H15ClO |
Peso molecular |
198.69 g/mol |
Nombre IUPAC |
1-(2-chlorophenyl)-2-methylbutan-1-ol |
InChI |
InChI=1S/C11H15ClO/c1-3-8(2)11(13)9-6-4-5-7-10(9)12/h4-8,11,13H,3H2,1-2H3 |
Clave InChI |
KBJASEISUWAWEI-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C1=CC=CC=C1Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


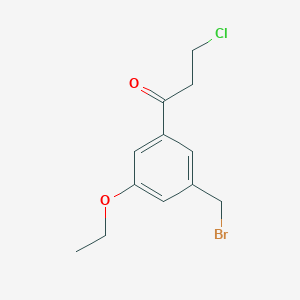

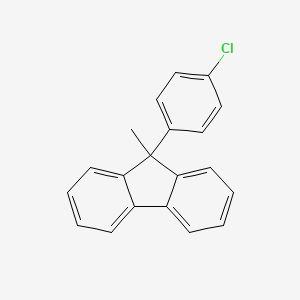


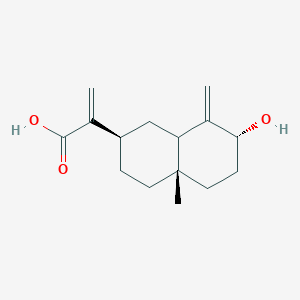
![Trimethyl{3-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]furan-2-yl}silane](/img/structure/B14076597.png)
![2-(4-fluorophenyl)-N'-{(Z)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B14076609.png)
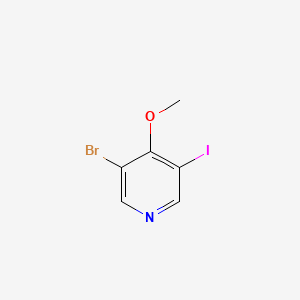
![7-Bromobenzo[h]quinoline](/img/structure/B14076612.png)

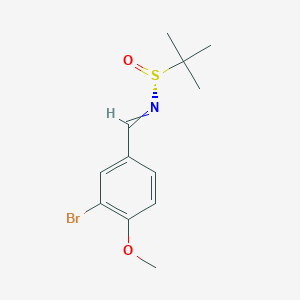
![4-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B14076634.png)

